Methaqualone, commonly known by its brand name Quaalude, is a synthetic, sedative-hypnotic drug that gained notoriety in the 1960s and 1970s for its widespread recreational use and potential for abuse. Despite its initial therapeutic applications as a safe hypnotic agent, the drug's addictive properties and associated health risks led to its decline in medical use and eventual ban in many countries10.
Initially, methaqualone was used to treat insomnia and as a muscle relaxant due to its sedative properties. It was found to be effective in inducing sleep and reducing anxiety, although its therapeutic use has been largely discontinued due to the high risk of addiction and overdose10.
Toxicological studies have shown that methaqualone can cause blood-related toxicities, such as conjunctival, retinal, and gastrointestinal hemorrhage. It antagonizes Vitamin K in the blood clotting pathways, leading to increased prothrombin time and partial thromboplastin time, and decreased factors V and VII4. These findings are crucial for understanding the adverse effects of methaqualone abuse and for forensic investigations.
Methaqualone's impact on the central nervous system extends to altering the receptive-field sizes of primary somatosensory cortical neurons through a GABA-mediated mechanism. This action may explain the peripheral paresthesia and transient numbness reported by users7.
Intravenous administration of methaqualone in cats has been shown to produce hypotension, primarily through centrally mediated depression of sympathetic neural outflow to the heart and vasculature. This effect is complemented by direct relaxation of vascular smooth muscle and myocardial depression5.
Methaqualone has been found to significantly stimulate the activity of hepatic δ-aminolevulinic acid synthetase, the rate-limiting enzyme in heme biosynthesis in mammals. This suggests that the drug may alter hepatic heme metabolism, particularly at overdose levels8.
Studies on the pharmacokinetics of methaqualone have revealed its presence in human serum and cerebrospinal fluid after oral intake. The drug's transportation into the cerebrospinal fluid and its serum protein-binding dynamics have been investigated, providing insights into its distribution and potential therapeutic activity6.
Research into the hydrogen bonding interactions of methaqualone with various ligands, such as alcohols, naphthols, and nitrophenols, has attempted to elucidate the drug's mechanism of action. These studies suggest that H-bonding, water structure, and hydrophobic interactions may play a role in methaqualone's pharmacological effects9.
Methaqualone acts as a central nervous system depressant, primarily by modulating the GABA_A receptors. It is a positive allosteric modulator at human α1,2,3,5β2,3γ2S GABA_A receptors expressed in Xenopus oocytes. However, its effects vary across different GABA_A receptor subtypes, exhibiting a range of functionalities from inactivity to superagonism1. Methaqualone does not interact with the benzodiazepine, barbiturate, or neurosteroid binding sites within the GABA_A receptor, suggesting a selective modulatory action1. The drug's ability to increase plasma corticosterone in rats indicates that it may influence brain mechanisms that regulate hypothalamic CRH secretion, although the exact site of action remains to be fully elucidated2. Additionally, methaqualone's anticonvulsant action is believed to be related to its effects on GABA, as it selectively antagonizes convulsions induced by GABA deficiency or receptor blockade3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7